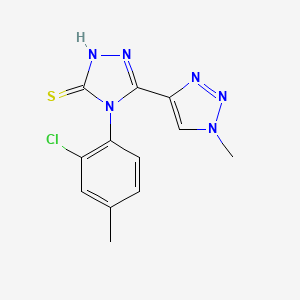
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to possess significant biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to possess significant anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. Additionally, 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to possess significant antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione in lab experiments include its potent biological effects, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another potential direction is the development of new synthetic methods for this compound that may improve its potency and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione and to identify its potential targets in cellular processes.
Synthesemethoden
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 1-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with an acid to yield 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to have potential applications in scientific research. This compound has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been found to possess significant antioxidant and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6S/c1-7-3-4-10(8(13)5-7)19-11(15-16-12(19)20)9-6-18(2)17-14-9/h3-6H,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDJIQLUHYWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN(N=N3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

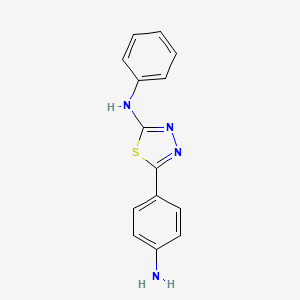
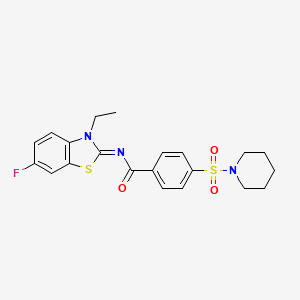
![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)
![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)

![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)
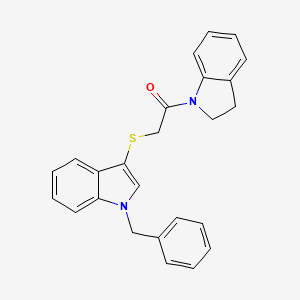
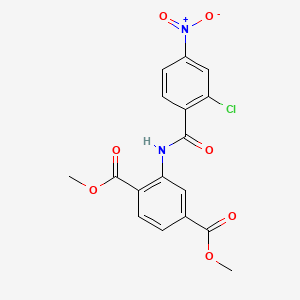
![6-Ethyl-5-fluoro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2409111.png)
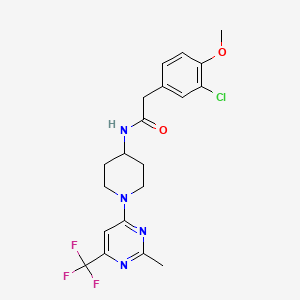

![7-(10-{[(4-Chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2409114.png)
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)
